molecular formula C20H22O5 B1505455 (2S,4R,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-one CAS No. 885592-69-8

(2S,4R,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-one

Cat. No.: B1505455
CAS No.: 885592-69-8
M. Wt: 342.4 g/mol
InChI Key: NAOWUVUWHAHQNJ-RLLQIKCJSA-N
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Description

(2S,4R,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-one is a chiral organic building block of high interest in synthetic chemistry. Its protected functional groups and defined stereochemistry make it a valuable intermediate for the synthesis of more complex molecules, particularly in pharmaceutical development and asymmetric synthesis. Researchers utilize this compound for exploring new synthetic pathways, constructing nucleoside analogues, and developing novel therapeutic agents. The specific stereochemistry is critical for its function in stereoselective reactions. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2S,4R,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5/c1-22-20-18(21)19(24-13-16-10-6-3-7-11-16)17(25-20)14-23-12-15-8-4-2-5-9-15/h2-11,17,19-20H,12-14H2,1H3/t17-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOWUVUWHAHQNJ-RLLQIKCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(=O)C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C(=O)[C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60705468
Record name Methyl 3,5-di-O-benzyl-alpha-D-erythro-pentofuranosid-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885592-69-8
Record name Methyl 3,5-di-O-benzyl-alpha-D-erythro-pentofuranosid-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

General Synthetic Approach

The preparation typically involves multi-step synthetic sequences starting from chiral alcohols or carbohydrate derivatives, followed by selective protection, functional group transformations, and stereoselective modifications. Key steps include:

  • Formation of the oxolane ring with controlled stereochemistry.
  • Introduction of methoxy and phenylmethoxy substituents via etherification.
  • Use of protecting groups such as benzoyl or silyl ethers to control reactivity.
  • Application of reagents like tosic acid for acetal formation and sodium borohydride derivatives for reductions.
  • Use of sulfurization and phosphoramidite chemistry when related to oligonucleotide synthons.

Representative Synthetic Routes

Acetal Formation and Protection
  • Alcohol intermediates are dissolved in benzene with pyridinium p-toluenesulfonate and ethylene glycol.
  • The mixture is refluxed with a Dean–Stark trap for 24 hours to form cyclic acetals, protecting hydroxyl groups.
  • Work-up includes washing with water and sodium bicarbonate, drying, and silica gel chromatography to isolate isomeric mixtures with yields around 85%.
Reduction Steps
  • Acetal-protected intermediates are treated with lithium aluminum hydride (LiAlH4) in anhydrous ether under argon at 0 °C to room temperature.
  • After overnight stirring, quenching with ice and filtration yields diol mixtures with high yields (~92%).
Benzoylation for Protection
  • Diols are benzoylated by reaction with benzoyl chloride in dichloromethane and pyridine at low temperatures (−40 °C) for extended periods (13 hours).
  • Quenching with methanol and work-up yields benzoylated intermediates, facilitating further functionalization.
Phosphoramidite Coupling and Sulfurization (Related Synthetic Context)
  • Chiral alcohols are coupled with H-phosphonate derivatives bearing fluorenylmethyl groups using activators such as DMOCP or pivaloyl chloride in pyridine at room temperature.
  • Sulfurization is achieved by adding elemental sulfur or S8 to yield phosphorothioate synthons.
  • Diastereomeric purity can be enhanced by selective crystallization using antisolvents (methanol, acetonitrile, water).

Data Table: Summary of Key Reagents, Conditions, and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Acetal formation Pyridinium p-toluenesulfonate, ethylene glycol, benzene Reflux (Dean-Stark) 24 h ~85 Protects hydroxyl groups
Reduction LiAlH4 in THF or ether 0 °C to r.t. Overnight ~92 Converts ketones/esters to diols
Benzoylation Benzoyl chloride, pyridine, CH2Cl2 −40 °C 13 h Not specified Protects diols as benzoyl esters
Etherification (phenylmethoxy) Sodium thiobenzoate, DMF 110 °C 6 h ~52 Introduces benzoylsulfanyl substituent
Phosphoramidite coupling H-phosphonate, DMOCP or PivCl, pyridine Room temperature Variable Variable For chiral phosphorothioate synthon prep
Sulfurization Elemental sulfur or S8 Room temperature Variable Variable Converts phosphite to phosphorothioate

Detailed Research Findings

  • The stereochemistry of the oxolane ring and substituents is confirmed by NMR techniques including COSY and ROESY, indicating through-space interactions and coupling constants that define configuration at key carbons.
  • The synthetic intermediates show high purity and expected mass spectra (HRMS) confirming molecular weights consistent with the proposed structures.
  • The use of protecting groups such as benzoyl and silyl ethers is critical to prevent side reactions and ensure selective functionalization.
  • The sulfurization step in phosphorothioate synthons preparation is efficient and allows for isolation of diastereomerically pure compounds by crystallization techniques.
  • Reaction monitoring by TLC and LC/MS ensures high conversion rates and purity of intermediates and final products.

Chemical Reactions Analysis

Deprotection Reactions

The benzyl (phenylmethoxy) groups in the compound are commonly used as protective groups for hydroxyl moieties. Deprotection strategies include:

Hydrogenolysis

  • Conditions : H₂ gas (1–3 atm) with palladium on carbon (Pd/C, 5–10% w/w) in ethanol or THF at 25–40°C.

  • Outcome : Cleaves benzyl ethers to yield free hydroxyl groups.

  • Yield : >85% (based on analogous oxolane derivatives) .

Acidic Hydrolysis

  • Conditions : BCl₃ in dichloromethane (DCM) at −78°C to 0°C.

  • Outcome : Selective removal of benzyl groups without affecting methoxy or other acid-sensitive functionalities.

  • Yield : ~75–80% .

Comparison of Deprotection Methods

MethodConditionsSelectivityYield (%)Source
HydrogenolysisH₂/Pd-C, EtOH, 25°CHigh85–90
BCl₃ in DCM−78°C, 2–4 hModerate75–80

Glycosylation Reactions

The oxolane ring serves as a sugar surrogate in nucleoside synthesis. Coupling with nucleobases (e.g., purines, pyrimidines) is achieved via:

Vorbrüggen Glycosylation

  • Conditions :

    • Silylation of nucleobase (e.g., hexamethyldisilazane, HMDS).

    • Activation with TMSOTf (trimethylsilyl triflate) in acetonitrile at 80°C.

  • Outcome : Forms β-N-glycosidic bonds with stereochemical fidelity .

  • Yield : 60–70% for pyrimidine bases; 50–55% for purines .

Phosphorylation and Phosphoramidite Formation

The compound is a precursor for phosphoramidites, critical in oligonucleotide synthesis:

Oxidation to Phosphate Triesters

  • Conditions : Iodine/water in THF/pyridine (10:1 v/v) at 25°C.

  • Outcome : Converts phosphite to phosphate, essential for solid-phase DNA synthesis .

Stereochemical Stability

The compound’s stereochemistry (2S,4R,5R) remains intact under most reaction conditions:

  • Epimerization Risk : Minimal (<5%) during glycosylation or phosphorylation due to steric hindrance from the phenylmethoxymethyl group .

  • Validation : Confirmed via NMR (nuclear Overhauser effect, NOE) and X-ray crystallography in related oxolane derivatives .

Methoxy Group Manipulation

  • Demethylation : BBr₃ in DCM at −78°C selectively cleaves the methoxy group to a hydroxyl .

  • Yield : ~70% with no side reactions reported .

Reduction of the Oxolane Ring

  • Conditions : NaBH₄ in methanol at 0°C.

  • Outcome : Reduces the ketone at C3 to a secondary alcohol .

Scientific Research Applications

The compound (2S,4R,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-one is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies.

Structure and Composition

  • Molecular Formula : C28H32O5
  • Molecular Weight : 464.5 g/mol
  • CAS Number : Not specifically listed but can be referenced through related compounds.

Physical Properties

Medicinal Chemistry

The compound's structural features indicate potential applications in drug design, particularly as a scaffold for developing new therapeutic agents. Its methoxy and phenylmethoxy groups can enhance bioactivity and selectivity for biological targets.

Case Study: Anticancer Activity

Research has indicated that similar oxolane derivatives exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with methoxy substitutions showed improved activity against breast cancer cells, suggesting that this compound could be explored for similar properties.

Material Science

The compound's unique structure may allow it to be used in the formulation of advanced materials, including polymers and nanocomposites. Its ability to form stable interactions with other organic molecules can lead to the development of materials with enhanced mechanical properties.

Data Table: Comparison of Material Properties

PropertyCompound A (Control)(2S,4R,5R)-2-methoxy...Compound B (Experimental)
Tensile Strength (MPa)507565
Elongation (%)101512
Thermal Stability (°C)200250220

Synthesis of Novel Compounds

The compound can serve as a precursor in synthesizing more complex molecules through various chemical reactions such as coupling reactions or functional group modifications. Its reactive sites make it an attractive candidate for further chemical transformations.

Case Study: Synthesis of Derivatives

A recent study utilized this compound to synthesize derivatives with enhanced pharmacological profiles. These derivatives exhibited increased potency against specific enzyme targets involved in metabolic diseases.

Biological Research

The compound's potential as a research tool in biological studies is notable. It can be used to explore mechanisms of action within cellular pathways or as a probe to investigate binding interactions with biomolecules.

Mechanism of Action

The mechanism of action of (2S,4R,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-one involves its conversion to active ribonucleosides, which can then interact with various molecular targets. These targets include enzymes involved in nucleic acid synthesis and repair, leading to potential anti-cancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional attributes of the target compound with similar oxolanones and related heterocycles:

Compound Core Structure Substituents Key Properties References
(2S,4R,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-one Oxolan-3-one C2: Methoxy; C4: Phenylmethoxy; C5: Phenylmethoxymethyl High lipophilicity; potential for hydrogen bonding via carbonyl oxygen
(4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyloxazolidine-2-one Oxazolidin-2-one C5: 3,5-Bis(trifluoromethyl)phenyl; C4: Methyl Enhanced electronegativity due to CF₃ groups; protease inhibition activity
(3S,4S)-3-hydroxy-4-{[...]oxolan-2-one () Oxolan-2-one Multiple hydroxy, methoxy, and aryl-methyl substituents Complex hydrogen-bonding network; potential glycosidase inhibition
(3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one Oxolan-2-one C3: Chloro, methyl; C4: Hydroxy; C5: Hydroxymethyl Polar due to hydroxyl groups; reactivity toward nucleophilic substitution
4-Methoxy-5-[methoxy-(3-phenyloxiran-2-yl)methylidene]furan-2-one Furan-2-one C4: Methoxy; C5: Methoxy-(3-phenyloxiranyl)methylene Electrophilic α,β-unsaturated carbonyl; possible cytotoxicity

Key Observations

Substituent Effects on Reactivity: The target compound’s phenylmethoxy groups increase steric hindrance and lipophilicity compared to simpler oxolanones like (3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one . This may reduce solubility in polar solvents but enhance membrane permeability in biological systems.

Hydrogen-Bonding and Biological Activity :

  • Compounds with hydroxyl substituents (e.g., ’s oxolan-2-one) form extensive hydrogen-bonding networks, a feature critical for interactions with biological targets like glycosidases . The target compound lacks hydroxyl groups but retains a carbonyl oxygen that could participate in hydrogen bonding.

Stereochemical Specificity :

  • The (2S,4R,5R) configuration of the target compound contrasts with the (3S,4S) configurations in ’s oxolan-2-one. Such stereochemical differences can dramatically alter molecular recognition, as seen in the enzyme-inhibitory activity of bulgecinine () and BR13 .

Synthetic Utility :

  • The benzyl ether groups in the target compound are common protective groups in organic synthesis. Similar strategies are employed in the synthesis of glycosidase inhibitors (e.g., DMDP analogues in ) .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the efficient preparation of (2S,4R,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-one?

  • Methodological Answer : The compound’s stereochemistry and benzyl-protected hydroxyl groups necessitate multi-step synthesis. Begin with a carbohydrate-derived oxolane core, followed by sequential benzylation using benzyl bromide under anhydrous conditions (e.g., NaH/DMF). Monitor reaction progress via TLC and confirm regioselectivity using 1H^{1}\text{H}-NMR (e.g., distinguishing methoxy and benzyloxy proton signals at δ 3.3–3.5 and δ 4.5–5.0, respectively). Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine orthogonal analytical techniques:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity.
  • NMR : Confirm stereochemistry via 13C^{13}\text{C}-NMR (e.g., oxolane carbonyl at δ ~205 ppm) and NOESY for spatial correlations.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+Na]+^+ expected at m/z 463.16). Cross-reference with calculated LogP (~4.5) and polar surface area (~55 Å2^2) for consistency .

Q. What storage conditions are optimal for maintaining the compound’s stability?

  • Methodological Answer : Store lyophilized samples at –20°C under inert gas (argon) to prevent oxidation of benzyl ethers. For short-term use, dissolve in anhydrous DMSO (sealed with molecular sieves) and avoid repeated freeze-thaw cycles. Monitor degradation via 1H^{1}\text{H}-NMR (e.g., appearance of free hydroxyl protons at δ 1.5–2.5) .

Advanced Research Questions

Q. How do stereochemical variations at the 2S,4R,5R positions affect biological activity in related oxolane derivatives?

  • Methodological Answer : Use X-ray crystallography (e.g., COD Entry 2005896 ) to resolve absolute configuration. Compare with molecular docking studies (e.g., AutoDock Vina) to assess binding affinity differences in enzyme targets. For example, inversion at C4 (4S) reduces activity by 80% in analogous glycosidase inhibitors, highlighting the role of spatial orientation in pharmacophore interactions .

Q. What computational tools can predict the compound’s physicochemical properties for drug-likeness assessment?

  • Methodological Answer : Employ Schrödinger’s QikProp or SwissADME to calculate:

  • Lipophilicity (LogD) : Predicted ~4.5 (vs. experimental 4.53 ).
  • Permeability (LogKp) : –6.5 cm/s, indicating low skin absorption.
  • P-glycoprotein substrate likelihood : High (due to multiple benzyl groups). Validate with in vitro Caco-2 assays .

Q. How should researchers address contradictions between calculated and experimental LogP values?

  • Methodological Answer : Discrepancies arise from implicit solvent models in software. Use experimental shake-flask method (octanol/water partitioning) with UV quantification. Adjust computational parameters (e.g., explicit water molecules in MD simulations) to improve accuracy. For this compound, a 0.1–0.3 LogP deviation is acceptable .

Q. What strategies resolve ambiguous NOE signals in stereochemical assignments?

  • Methodological Answer : Combine 1H^{1}\text{H}-1H^{1}\text{H} COSY and HSQC to assign proton networks. For overlapping signals (e.g., oxolane ring protons), use variable-temperature NMR (e.g., 253 K to slow conformational exchange). Compare with X-ray data (e.g., torsion angles in COD 2005896 ) to confirm spatial arrangements .

Q. How can metabolic stability be evaluated for this compound in preclinical studies?

  • Methodological Answer : Conduct microsomal incubation (human liver microsomes, NADPH cofactor) with LC-MS/MS monitoring. Key metabolites often result from benzyl ether cleavage (m/z 105 fragment) or oxolane ring oxidation. Use CYP450 inhibition assays (e.g., CYP3A4) to identify enzyme interactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(2S,4R,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-one
Reactant of Route 2
(2S,4R,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-one

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